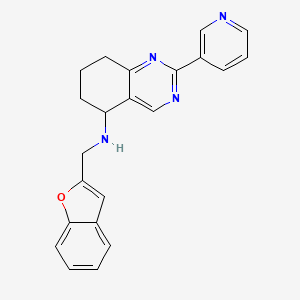
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. This compound has been found to have potential therapeutic applications in the treatment of various disorders, including pain, inflammation, and anxiety. In
Wirkmechanismus
The mechanism of action of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide involves the activation of the cannabinoid receptors in the body. These receptors are found in various parts of the body, including the brain, immune system, and peripheral tissues. When N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide binds to these receptors, it triggers a series of biochemical reactions that lead to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation by activating the cannabinoid receptors in the body. It has also been found to have anxiolytic properties, which makes it a potential candidate for the treatment of anxiety disorders. Additionally, N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide has been shown to have a low potential for abuse and dependence, making it a safer alternative to other drugs used for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide in lab experiments is its specificity for the cannabinoid receptors in the body. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide. One area of research is the potential use of this compound in the treatment of anxiety disorders. Another area of research is the development of new analogs of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide that have improved solubility and potency. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other disorders, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide is a synthetic compound that has potential therapeutic applications in the treatment of various disorders, including pain, inflammation, and anxiety. Its mechanism of action involves the activation of the cannabinoid receptors in the body, leading to the reduction of pain and inflammation. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research in this area.
Synthesemethoden
The synthesis of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide involves a series of chemical reactions that start with the reaction of morpholine with allyl bromide to form N-allyl morpholine. The intermediate product is then reacted with 2-phenylethylamine to form N-allyl-2-(2-phenylethyl)morpholine. The final step involves the reaction of N-allyl-2-(2-phenylethyl)morpholine with chloroformic acid to form N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anxiolytic properties. Studies have shown that this compound can reduce pain and inflammation by activating the cannabinoid receptors in the body. It has also been found to have anxiolytic properties, which makes it a potential candidate for the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-10-17-16(19)18-11-12-20-15(13-18)9-8-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEPWOGFWMPOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCOC(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2,5-dimethoxybenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6080947.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B6080997.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6081002.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B6081004.png)
![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)cyclohexanamine](/img/structure/B6081016.png)

![N~1~-benzyl-N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6081027.png)
![1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6081034.png)